Ammonium 5-(carbamoyl)isoxazol-3-olate

Description

BenchChem offers high-quality Ammonium 5-(carbamoyl)isoxazol-3-olate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ammonium 5-(carbamoyl)isoxazol-3-olate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

azanium;3-oxo-1,2-oxazole-5-carboximidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O3.H3N/c5-4(8)2-1-3(7)6-9-2;/h1H,(H2,5,8)(H,6,7);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCADWYYAJNIWDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ONC1=O)C(=N)[O-].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675611 | |

| Record name | Ammonium 5-carbamoyl-1,2-oxazol-3-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81965-22-2 | |

| Record name | Ammonium 5-carbamoyl-1,2-oxazol-3-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical and chemical properties of Ammonium 5-(carbamoyl)isoxazol-3-olate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium 5-(carbamoyl)isoxazol-3-olate is a heterocyclic organic compound with the chemical formula C₄H₇N₃O₃.[1][2][3] This molecule holds significance as a potential building block in medicinal chemistry, notably in the synthesis of cephem-based antibacterial agents.[4] The isoxazole ring system is a prominent scaffold in a variety of biologically active compounds, exhibiting a wide range of pharmacological activities. The presence of the carbamoyl group and the isoxazol-3-olate functionality suggests a unique chemical profile, making it a compound of interest for further investigation and application in drug discovery and development.

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of Ammonium 5-(carbamoyl)isoxazol-3-olate. In the absence of extensive published data for this specific molecule, this guide will also present inferred properties and detailed, proposed experimental protocols for its synthesis and characterization, based on established principles of organic chemistry and the behavior of analogous structures.

I. Core Molecular and Physical Properties

Ammonium 5-(carbamoyl)isoxazol-3-olate is a pale yellow solid that is soluble in water.[1] It has a molecular weight of 145.12 g/mol .[1][2][3] The compound is characterized by a melting point greater than 206°C, at which it undergoes decomposition.[1]

| Property | Value | Source(s) |

| CAS Number | 81965-22-2 | [1][2][3] |

| Molecular Formula | C₄H₇N₃O₃ | [1][2][3] |

| Molecular Weight | 145.12 g/mol | [1][2][3] |

| Appearance | Pale Yellow Solid | [1] |

| Melting Point | >206°C (decomposes) | [1] |

| Solubility | Soluble in water | [1] |

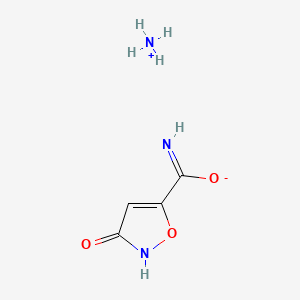

Chemical Structure

The structure of Ammonium 5-(carbamoyl)isoxazol-3-olate consists of a 5-(carbamoyl)isoxazol-3-olate anion and an ammonium (NH₄⁺) cation. The anionic component features a five-membered isoxazole ring, which is an aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions. A carbamoyl (-C(=O)NH₂) group is attached at the 5-position of the ring, and an olate (deprotonated hydroxyl) group is at the 3-position, which carries a negative charge.

Caption: Chemical structure of Ammonium 5-(carbamoyl)isoxazol-3-olate.

II. Predicted Chemical Properties and Reactivity

While specific experimental data on the reactivity of Ammonium 5-(carbamoyl)isoxazol-3-olate is limited, its chemical behavior can be inferred from the functionalities present in its structure.

Stability

-

Thermal Stability : The reported decomposition above 206°C suggests moderate thermal stability.[1] Ammonium salts of organic acids can decompose upon heating to yield the corresponding acid and ammonia.[5] In this case, thermal decomposition would likely yield 5-(carbamoyl)isoxazol-3-ol and ammonia gas. Further heating could lead to the degradation of the isoxazole ring itself.

-

pH Stability : The isoxazol-3-olate is the conjugate base of a hydroxyl group on the isoxazole ring. In acidic conditions, it will be protonated to form the neutral 5-(carbamoyl)isoxazol-3-ol. The carbamoyl group is generally stable in neutral and acidic conditions but can undergo hydrolysis to a carboxylic acid under strongly acidic or basic conditions, especially with heating.[6]

-

Stability of the Isoxazole Ring : The isoxazole ring is an aromatic system and is therefore relatively stable. However, the N-O bond is the weakest bond in the ring and can be cleaved under certain conditions, such as reductive cleavage (e.g., catalytic hydrogenation) or strong basic conditions.[7]

Reactivity

-

Reactions at the Carbamoyl Group : The amide functionality of the carbamoyl group can undergo hydrolysis to the corresponding carboxylic acid under harsh acidic or basic conditions. It can also be dehydrated to a nitrile group using dehydrating agents.

-

Reactions involving the Isoxazol-3-olate : The olate is a nucleophile and can potentially react with electrophiles, although the negative charge is delocalized within the aromatic ring, which moderates its reactivity. Protonation to the hydroxyl group would allow for reactions typical of phenols or enols.

-

Reactions of the Isoxazole Ring : The isoxazole ring can undergo various transformations. For instance, ring-opening reactions can be induced by bases or reducing agents. The aromatic ring can also undergo electrophilic substitution, although the positions of substitution would be directed by the existing substituents.

III. Proposed Experimental Protocols for Synthesis and Characterization

The following sections outline proposed methodologies for the synthesis and characterization of Ammonium 5-(carbamoyl)isoxazol-3-olate, based on established procedures for similar compounds.

Proposed Synthesis Workflow

A plausible synthetic route to Ammonium 5-(carbamoyl)isoxazol-3-olate would involve the synthesis of the corresponding ethyl ester, followed by amidation and finally salt formation.

Caption: Proposed workflow for the characterization of the target compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms.

-

Protocol:

-

Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

-

Expected ¹H NMR Spectrum (in D₂O):

-

The protons of the ammonium ion (NH₄⁺) may appear as a broad singlet or a triplet (due to coupling with ¹⁴N). Its chemical shift would be solvent-dependent.

-

The isoxazole ring proton will likely appear as a singlet in the aromatic region (δ 6.0-7.0 ppm).

-

The protons of the carbamoyl group (NH₂) might exchange with D₂O and thus may not be visible. In DMSO-d₆, they would likely appear as a broad singlet.

-

-

Expected ¹³C NMR Spectrum (in D₂O):

-

The spectrum should show four distinct carbon signals for the anionic part.

-

The carbonyl carbon of the carbamoyl group is expected in the range of δ 160-170 ppm.

-

The carbons of the isoxazole ring would appear in the aromatic region, with their specific shifts influenced by the substituents.

-

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Protocol:

-

Prepare a KBr pellet containing a small amount of the sample or use an ATR-FTIR spectrometer.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

-

Expected Characteristic Peaks:

-

~3400-3200 cm⁻¹: N-H stretching vibrations of the ammonium and carbamoyl groups.

-

~1680 cm⁻¹: C=O stretching (Amide I band) of the carbamoyl group.

-

~1600 cm⁻¹: N-H bending of the carbamoyl group (Amide II band) and C=N stretching of the isoxazole ring.

-

~1400 cm⁻¹: C-N stretching of the isoxazole ring.

-

~1250 cm⁻¹: C-O stretching associated with the isoxazol-3-olate.

-

3. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight of the anionic and cationic components.

-

Protocol:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol/water).

-

Analyze the sample using Electrospray Ionization Mass Spectrometry (ESI-MS) in both positive and negative ion modes.

-

-

Expected Results:

-

Negative Ion Mode: A peak corresponding to the mass of the 5-(carbamoyl)isoxazol-3-olate anion (m/z = 128.02).

-

Positive Ion Mode: A peak corresponding to the mass of the ammonium cation (m/z = 18.03).

-

4. X-ray Crystallography

-

Objective: To determine the precise three-dimensional arrangement of atoms and the crystal packing of the compound.

-

Protocol:

-

Grow single crystals of the compound, for example, by slow evaporation of a saturated aqueous solution.

-

Mount a suitable crystal on a goniometer.

-

Collect diffraction data using a single-crystal X-ray diffractometer.

-

Solve and refine the crystal structure.

-

-

Expected Outcome: The crystal structure would confirm the ionic nature of the compound and provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding between the ammonium cation and the isoxazol-3-olate anion.

IV. Conclusion

References

[8]ChemicalBook. AMMONIUM 5-(CARBAMOYL)ISOXAZOL-3-OLATE | 81965-22-2. N.p., n.d. Web. [9]ChemicalBook. 81965-22-2(AMMONIUM 5-(CARBAMOYL)ISOXAZOL-3-OLATE) Product Description. N.p., n.d. Web. [10]ChemicalBook. AMMONIUM 5-(CARBAMOYL)ISOXAZOL-3-OLATE | 81965-22-2. N.p., 2023. Web. [4]Pharmaffiliates. CAS No : 81965-22-2 | Product Name : Ammonium 5-(Carbamoyl)isoxazol-3-olate. N.p., n.d. Web. [11]Robins, L. I., et al. "Selective nucleophilic chemistry in the synthesis of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids." Journal of combinatorial chemistry 9.1 (2007): 139-42. [12]Al-Adiwish, W. M., et al. "The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine." Chemistry of Heterocyclic Compounds 44.6 (2008): 728-31. [13]Liu, G., et al. "4-Aryl-5-carbamoyl-3-isoxazolols as competitive antagonists of insect GABA receptors: Synthesis, biological activity, and molecular docking studies." Bioorganic & medicinal chemistry 27.3 (2019): 446-54. [14]Puzzarini, C., et al. "Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides." Molecules 27.19 (2022): 6578. [15]Zare, A., et al. "Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose." Molecules 27.21 (2022): 7223. [16]Klapötke, T. M., et al. "Crystal Structures of New Ammonium 5-Aminotetrazolates." Crystals 8.1 (2018): 28. [17]PubChem. 3-Amino-5-methylisoxazole. N.p., n.d. Web. [18]Chiacchio, U., et al. "5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester." Molbank 2024.1 (2024): M1762. [19]Gummadi, V. R., et al. "Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b]b[8][10]enzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor." Journal of medicinal chemistry 52.23 (2009): 7808-16. [20]Bakulina, O., et al. "5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors." Molecules 28.22 (2023): 7592. [21]ChemicalBook. AMMONIUM 5-(CARBAMOYL)ISOXAZOL-3-OLATE synthesis. N.p., n.d. Web. [22]Al-Arab, M. M., et al. "A novel S,N-double rearrangement; X-ray crystal structure of 5-carbamoyl-4-methylthio-2-phenyl-1,3-thiazin-6-one and its 2,3-dihydro-derivative." Journal of the Chemical Society, Perkin Transactions 1 12 (1986): 2049-53. [23]Wodyk, E., et al. "5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides." Molecules 27.17 (2022): 5609. [24]Al-Masoudi, W. A. "Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Benzothiazole." Tikrit Journal of Pure Science 24.4 (2019): 56-61. [25]Wikipedia. Ammonia. N.p., n.d. Web. [26]Gräfe, S., et al. "The crystal structure of the ammonium salt of 2-aminomalonic acid." Acta Crystallographica Section E: Crystallographic Communications 76.Pt 1 (2020): 108-13. [27]Asirvatham, S., et al. "Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives." Medicinal chemistry (Shariqah (United Arab Emirates)) 12.3 (2016): 249-58. [1]ChemicalBook. AMMONIUM 5-(CARBAMOYL)ISOXAZOL-3-OLATE | 81965-22-2. N.p., n.d. Web. [2]ChemicalBook. 81965-22-2(AMMONIUM 5-(CARBAMOYL)ISOXAZOL-3-OLATE) Product Description. N.p., n.d. Web. [3]ChemicalBook. AMMONIUM 5-(CARBAMOYL)ISOXAZOL-3-OLATE | 81965-22-2. N.p., n.d. Web. [28]Maksimović, M., et al. "Mass spectral characteristics of some 3,5-disubstituted 4-isoxazolecarboxylic acids." Rapid Communications in Mass Spectrometry 4.12 (1990): 513-14. [29]Robins, L. I., et al. "Selective nucleophilic chemistry in the synthesis of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids." Journal of combinatorial chemistry 9.1 (2007): 139-42. [30]Di Pietro, S., et al. "X-ray crystallographic and computational studies of quaternary ammonium chloride salt complexes with uranyl–salophen compounds." Dalton Transactions 50.31 (2021): 10899-909. [31]Pérez-Yáñez, S., et al. "Hydrolysis of a carbamate triggered by coordination of metal ions." Dalton Transactions 46.48 (2017): 16819-27. [32]Sciencemadness Discussion Board. Decomposition of ammonium salts. N.p., 2005. Web. [33]Gee, A. M. "X-ray Studies of Molecular Structure during the Crystallisation of Organic Salts." Diss. University of Leeds, 2017. [34]Haas, T., et al. "Thermal salt splitting of ammonium carboxylates." U.S. Patent Application No. 12/991,957. [5]BOC Sciences. The Chemistry and Properties of Ammonia Salts: A Closer Look. N.p., n.d. Web. [35]Sigma-Aldrich. SAFETY DATA SHEET. N.p., 2025. Web. [7]de la Torre, M. C., et al. "Recent Advances on the Synthesis and Reactivity of Isoxazoles." Current Organic Chemistry 10.15 (2006): 1731-51. [6]Scherer, C. Hydrolysis of carboxylic and carbonic acid derivatives. N.p., 2020. Web. [36]ResearchGate. XRD patterns of synthesized samples obtained from different quaternary ammonium salts. N.p., n.d. Web. [37]Farcasiu, D., et al. "Carbamoyl chloride formation from chloramine and carbon monoxide." The Journal of Organic Chemistry 48.16 (1983): 2764-66. [38]Liu, G., et al. "4-Aryl-5-carbamoyl-3-isoxazolols as competitive antagonists of insect GABA receptors: Synthesis, biological activity, and molecular docking studies." Bioorganic & medicinal chemistry 27.3 (2019): 446-54. [39]Hughes, T. V., et al. "Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors." Molecules 26.12 (2021): 3648. []BOC Sciences. CAS 81965-22-2 Ammonium 5-(carbamoyl)isoxazol-3-olate. N.p., n.d. Web. [41]Organic Chemistry Portal. Isoxazole synthesis. N.p., n.d. Web. [42]Guo, S., et al. "Synthesis of 5-isoxazol-3-yl-pyrimidine nucleosides as potential antileishmanial agents." Bioorganic & medicinal chemistry letters 25.13 (2015): 2695-98. [43]ResearchGate. Reaction of the isoxazole 3f under our standard Suzuki conditions leads.... N.p., n.d. Web. [44]de Vlugt, A., et al. "Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt." Journal of medicinal chemistry 62.17 (2019): 8089-106.

Sources

- 1. AMMONIUM 5-(CARBAMOYL)ISOXAZOL-3-OLATE | 81965-22-2 [chemicalbook.com]

- 2. 81965-22-2 CAS MSDS (AMMONIUM 5-(CARBAMOYL)ISOXAZOL-3-OLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. AMMONIUM 5-(CARBAMOYL)ISOXAZOL-3-OLATE | 81965-22-2 [amp.chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sciarena.com [sciarena.com]

- 11. researchgate.net [researchgate.net]

- 12. libjournals.unca.edu [libjournals.unca.edu]

- 13. Carbamoyl phosphate and its substitutes for the uracil synthesis in origins of life scenarios - PMC [pmc.ncbi.nlm.nih.gov]

- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Isoxazole(288-14-2) 1H NMR [m.chemicalbook.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 24. DSpace [dr.lib.iastate.edu]

- 25. Ammonia - Wikipedia [en.wikipedia.org]

- 26. The crystal structure of the ammonium salt of 2-aminomalonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Mass spectral characteristics of some 3,5-disubstituted 4-isoxazolecarboxylic acids | Semantic Scholar [semanticscholar.org]

- 29. Selective nucleophilic chemistry in the synthesis of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. X-ray crystallographic and computational studies of quaternary ammonium chloride salt complexes with uranyl–salophen compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 31. Hydrolysis of a carbamate triggered by coordination of metal ions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 32. sciencemadness.org [sciencemadness.org]

- 33. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 34. US20110118504A1 - Thermal salt splitting of ammonium carboxylates - Google Patents [patents.google.com]

- 35. sigmaaldrich.com [sigmaaldrich.com]

- 36. researchgate.net [researchgate.net]

- 37. pubs.acs.org [pubs.acs.org]

- 38. 4-Aryl-5-carbamoyl-3-isoxazolols as competitive antagonists of insect GABA receptors: Synthesis, biological activity, and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 39. Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 41. Isoxazole synthesis [organic-chemistry.org]

- 42. Synthesis of 5-isoxazol-3-yl-pyrimidine nucleosides as potential antileishmanial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 43. researchgate.net [researchgate.net]

- 44. Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Ammonium 5-(carbamoyl)isoxazol-3-olate: A Technical Guide

Introduction

Ammonium 5-(carbamoyl)isoxazol-3-olate, a key heterocyclic compound, serves as a vital intermediate in the synthesis of advanced pharmaceutical agents, notably in the preparation of certain cephem-class antibacterial agents.[1][2] The isoxazole ring system is a cornerstone in medicinal chemistry, present in numerous biologically active molecules and approved drugs.[3][4] Precise structural confirmation and purity assessment of this intermediate are paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API).

This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the comprehensive characterization of Ammonium 5-(carbamoyl)isoxazol-3-olate. As a Senior Application Scientist, the following sections are structured not merely as a recitation of data, but as a holistic guide rooted in the principles of analytical chemistry, offering field-proven insights into experimental design, data interpretation, and quality assurance.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. For Ammonium 5-(carbamoyl)isoxazol-3-olate, both ¹H and ¹³C NMR are essential for confirming the carbon-hydrogen framework and the presence of key functional groups.

Experimental Protocol: NMR Data Acquisition

Rationale for Solvent Selection: The choice of solvent is critical for NMR analysis of this compound. Due to its salt-like nature, solubility in common non-polar solvents like chloroform-d (CDCl₃) is limited.[5] Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice for several reasons:

-

High Polarity: DMSO effectively dissolves polar organic salts.

-

Aprotic Nature: It does not exchange protons with the analyte's amide (NH₂) or ammonium (NH₄⁺) protons, allowing for their observation in the ¹H NMR spectrum.[5] In contrast, solvents like D₂O would lead to rapid H/D exchange, rendering these labile protons invisible.

-

Chemical Shift Range: Its residual solvent peak (~2.50 ppm for ¹H, ~39.52 ppm for ¹³C) does not typically overlap with the key analyte signals.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of Ammonium 5-(carbamoyl)isoxazol-3-olate and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set a spectral width of approximately 12 ppm.

-

Employ a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 200 ppm.

-

A greater number of scans will be necessary due to the low natural abundance of ¹³C.

-

¹H NMR Spectral Data and Interpretation

Table 1: Hypothetical ¹H NMR Data for Ammonium 5-(carbamoyl)isoxazol-3-olate in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.75 | Broad Singlet | 2H | H -b (Carboxamide NH₂) |

| 7.10 | Broad Singlet | 4H | H -c (Ammonium NH₄⁺) |

| 6.20 | Singlet | 1H | H -a (Isoxazole C4-H) |

Interpretation:

-

Isoxazole Proton (H-a): A singlet observed at approximately 6.20 ppm is characteristic of the proton at the C4 position of the isoxazole ring. Its singlet nature is due to the absence of adjacent protons.

-

Carboxamide Protons (H-b): The two protons of the primary amide group are expected to appear as a broad singlet around 7.75 ppm. The broadness is a result of quadrupole broadening from the adjacent ¹⁴N nucleus and potential restricted rotation around the C-N bond.

-

Ammonium Protons (H-c): The four equivalent protons of the ammonium counter-ion (NH₄⁺) are anticipated to produce a broad singlet at approximately 7.10 ppm. The signal is often broad due to scalar coupling to ¹⁴N and chemical exchange.

¹³C NMR Spectral Data and Interpretation

Table 2: Hypothetical ¹³C NMR Data for Ammonium 5-(carbamoyl)isoxazol-3-olate in DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| 172.5 | C -e (Isoxazole C3-O⁻) |

| 165.0 | C -d (Carboxamide C=O) |

| 158.0 | C -f (Isoxazole C5) |

| 95.0 | C -a (Isoxazole C4) |

Interpretation:

-

Carbonyl Carbon (C-d): The carbon of the carboxamide group is expected at a downfield chemical shift, around 165.0 ppm.

-

Isoxazole Ring Carbons:

-

C-e (C3): The C3 carbon, bonded to the electronegative oxygen and existing as an olate, is highly deshielded and appears around 172.5 ppm.

-

C-f (C5): The C5 carbon, attached to the carboxamide group, is also significantly downfield, expected around 158.0 ppm.

-

C-a (C4): The C4 carbon, bonded to the single proton on the ring, is found in the upfield region for heterocyclic aromatic carbons, around 95.0 ppm.

-

II. Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For Ammonium 5-(carbamoyl)isoxazol-3-olate, it provides direct evidence for the N-H, C=O, and C=N bonds.

Experimental Protocol: FT-IR Data Acquisition

Rationale for Sample Preparation: As a solid, the compound can be prepared for analysis using the KBr pellet method. This technique involves dispersing the analyte in a dry, IR-transparent matrix (potassium bromide) and pressing it into a thin, transparent disk. This minimizes scattering of the IR beam and produces a high-quality spectrum.[6][7]

Step-by-Step Protocol:

-

Sample Grinding: Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle.

-

Pellet Pressing: Transfer the finely ground powder to a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be run first.

IR Spectral Data and Interpretation

Table 3: Hypothetical IR Absorption Bands for Ammonium 5-(carbamoyl)isoxazol-3-olate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3100 | Strong, Broad | N-H stretching (Amide NH₂ and Ammonium NH₄⁺) |

| 1680 | Strong | C=O stretching (Amide I band) |

| 1610 | Medium | N-H bending (Amide II band) and C=N stretching (Isoxazole ring) |

| 1450 | Medium | C-N stretching (Isoxazole ring) |

| 1400 | Medium | N-H bending (Ammonium NH₄⁺) |

Interpretation:

-

N-H Stretching Region: A very broad and intense absorption band between 3400 and 3100 cm⁻¹ is a hallmark of this compound. This region encompasses the symmetric and asymmetric N-H stretches of the primary amide and the N-H stretches of the ammonium ion.[8] The extensive hydrogen bonding in the solid state contributes to the significant broadening of this band.

-

Carbonyl (Amide I) Stretch: A strong, sharp peak around 1680 cm⁻¹ is indicative of the C=O stretching vibration of the primary amide. This is a highly characteristic and reliable absorption.

-

N-H Bending and Ring Vibrations: The region between 1610 and 1400 cm⁻¹ contains several important vibrations. A medium intensity band around 1610 cm⁻¹ can be attributed to the N-H bending of the amide (Amide II band) overlapping with the C=N stretching of the isoxazole ring. The N-H bending of the ammonium ion is also expected in this region, typically around 1400 cm⁻¹.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

Experimental Protocol: ESI-MS Data Acquisition

Rationale for Ionization Technique: Electrospray Ionization (ESI) is the ideal method for this compound. As a polar, pre-ionized salt, it is perfectly suited for the gentle ionization process of ESI, which transfers ions from solution to the gas phase with minimal fragmentation.[3] ESI-MS is highly sensitive and can be performed in both positive and negative ion modes.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent such as a water/methanol or water/acetonitrile mixture.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Positive Ion Mode: Infuse the sample solution into the ESI source with a positive voltage applied to the capillary. The isoxazolate anion will lose its ammonium counter-ion, and the neutral isoxazole-3-ol form can be protonated to generate the [M+H]⁺ ion.

-

Negative Ion Mode: Infuse the sample solution with a negative voltage applied to the capillary. The ammonium salt will dissociate in solution, allowing for the direct detection of the isoxazolate anion [M-NH₄]⁻.

Mass Spectral Data and Interpretation

Table 4: Hypothetical ESI-MS Data for Ammonium 5-(carbamoyl)isoxazol-3-olate

| Ion Mode | m/z (Observed) | Ion Assignment |

| Positive | 129.03 | [M-NH₄+2H]⁺ or [C₄H₄N₂O₃+H]⁺ |

| Negative | 127.01 | [M-NH₄]⁻ or [C₄H₂N₂O₃]⁻ |

Interpretation:

-

Positive Ion Mode: The observed ion at m/z 129.03 corresponds to the protonated form of the neutral 5-(carbamoyl)isoxazol-3-ol molecule. In the ESI process, the ammonium salt dissociates, and the resulting neutral molecule is then protonated.

-

Negative Ion Mode: The base peak in the negative ion mode at m/z 127.01 directly corresponds to the molecular anion, 5-(carbamoyl)isoxazol-3-olate, after the loss of the ammonium counter-ion. This provides a clear confirmation of the mass of the anionic part of the molecule.

IV. Workflow and Data Integration

The structural confirmation of Ammonium 5-(carbamoyl)isoxazol-3-olate is not based on a single technique but on the congruent evidence from all three spectroscopic methods. The following diagram illustrates the logical workflow for a comprehensive analysis.

Caption: Integrated workflow for the spectroscopic characterization of the target compound.

V. Conclusion

The collective data from NMR, IR, and MS provide a self-validating system for the structural elucidation of Ammonium 5-(carbamoyl)isoxazol-3-olate. ¹H and ¹³C NMR confirm the core carbon-hydrogen framework and the connectivity of the isoxazole ring. FT-IR spectroscopy provides unequivocal evidence of the key functional groups, particularly the amide and ammonium moieties. Finally, ESI-MS confirms the molecular weight of both the cationic (protonated neutral) and anionic components of the salt. This multi-technique approach ensures an authoritative and trustworthy characterization, which is essential for quality control and regulatory compliance in drug development.

VI. References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

-

ResearchGate. (2006). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Ammonium 5-(Carbamoyl)isoxazol-3-olate. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Supporting Information. Retrieved from [Link]

-

KAISA GROUP INC. (n.d.). 81965-22-2 CAS NO.81965-22-2. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

LPSC. (n.d.). SPECTRAL CHARACTERIZATION OF CARBOXYLIC ACIDS, AMINO ACIDS AND AMMONIUM SALT AS THE CARRIERS OF 3.2 µm BAND OF COMET 67P/CHURYUMOV-GERASIMENKO. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR? Retrieved from [Link]

-

PubMed. (2007). Selective nucleophilic chemistry in the synthesis of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids. Retrieved from [Link]

-

SpectraBase. (n.d.). Ammonium carbamate - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Retrieved from [Link]

-

ResearchGate. (n.d.). IR-spectrum of organic reagent 4-[N-(5-methyl isoxazol-3yl) benzene.... Retrieved from [Link]

-

ResearchGate. (2014). Ammonia-Solvated Ammonium Species in the NH4-ZSM-5 Zeolite. Retrieved from [Link]

-

ResearchGate. (n.d.). A Review of Infrared Spectra from Wood and Wood Components Following Treatment with Liquid Ammonia and Solvated Electrons in Liquid Ammonia. Retrieved from [Link]_Liquid_Ammonia)

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. AMMONIUM 5-(CARBAMOYL)ISOXAZOL-3-OLATE | 81965-22-2 [amp.chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. AMMONIUM 5-(CARBAMOYL)ISOXAZOL-3-OLATE | 81965-22-2 [chemicalbook.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. AMMONIUM CARBAMATE(1111-78-0) IR Spectrum [chemicalbook.com]

- 8. 81965-22-2 CAS NO.81965-22-2, CasNo.81965-22-2 KAISA GROUP INC United States [kaisagroup.lookchem.com]

A Technical Guide to the Solubility and Stability Characterization of Ammonium 5-(carbamoyl)isoxazol-3-olate

Prepared by: Senior Application Scientist, Pharmaceutical Development Division

Abstract: This guide provides a comprehensive framework for the systematic evaluation of the aqueous solubility and chemical stability of Ammonium 5-(carbamoyl)isoxazol-3-olate, a key intermediate or active pharmaceutical ingredient (API). As the physicochemical properties of a compound are foundational to its successful development into a safe, effective, and stable drug product, a rigorous and well-defined characterization strategy is paramount. This document outlines detailed, field-proven protocols grounded in international regulatory standards, explaining not only the "how" but also the "why" behind each experimental choice. It is intended for researchers, formulation scientists, and analytical chemists involved in the drug development lifecycle.

Introduction and Strategic Overview

Ammonium 5-(carbamoyl)isoxazol-3-olate (CAS No. 81965-22-2) is a pale yellow, solid organic compound with a molecular formula of C₄H₇N₃O₃.[1][2] Its structure, featuring an isoxazole ring, suggests potential biological activity, and it has been noted for its use in the synthesis of cephem-class antibacterial agents. The isoxazole moiety is a common scaffold in medicinal chemistry, known for a wide range of biological activities.[3]

Before any meaningful formulation or preclinical work can commence, a thorough understanding of the molecule's intrinsic properties is required. Solubility dictates bioavailability and dissolution rate, while stability determines shelf-life, storage conditions, and potential degradation pathways that could impact safety and efficacy.

This guide presents a logical workflow for characterizing this specific molecule. The core philosophy is to first establish a robust, validated analytical method that can reliably quantify the parent compound and separate it from potential degradants. This stability-indicating method becomes the cornerstone for all subsequent solubility and stability experiments. The protocols herein are designed to be self-validating and are based on the globally recognized guidelines from the International Council for Harmonisation (ICH).[4][5]

Prerequisite: Stability-Indicating Analytical Method Validation

Expertise & Causality: It is impossible to measure what you cannot accurately see. A stability-indicating analytical method (SIAM) is one that can quantify the drug substance and resolve it from its degradation products, process impurities, and other potential components.[6] Without this, any loss of the parent compound could be misinterpreted, and the formation of potentially toxic degradants would be missed. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for this task due to its separating power and sensitivity. The validation of this method must be performed according to ICH Q2(R1) guidelines to ensure its reliability.[7][8][9][10]

Protocol 2.1: HPLC-UV Method Development and Validation

-

Method Development:

-

Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) as it is versatile for moderately polar compounds.

-

Mobile Phase Screening: Screen a gradient of a buffered aqueous phase (e.g., 20 mM potassium phosphate, pH 3.0) and an organic modifier (acetonitrile or methanol). The isoxazole ring has UV absorbance; determine the optimal detection wavelength (e.g., 254 nm or a wavelength maximum determined by a diode array detector).

-

Optimization: Adjust the gradient slope, flow rate (e.g., 1.0 mL/min), and column temperature to achieve a sharp, symmetrical peak for the parent compound with a reasonable retention time (e.g., 3-10 minutes).

-

-

Forced Degradation for Specificity: To prove the method is stability-indicating, intentionally degrade the compound and demonstrate that the degradation product peaks do not co-elute with the parent peak.[11] This is a critical step for validation. A target degradation of 5-20% is generally recommended to ensure that the primary degradation products are generated without completely destroying the sample.[12] (See Section 4.0 for detailed forced degradation conditions).

-

Method Validation (per ICH Q2(R1)):

-

Specificity: Analyze samples from forced degradation studies. Use a photodiode array (PDA) detector to assess peak purity.

-

Linearity: Prepare a series of at least five concentrations of the reference standard and plot the peak area response versus concentration. The correlation coefficient (r²) should be >0.999.

-

Accuracy: Determine the recovery of the analyte in a sample matrix by spiking a known amount of analyte into a placebo or blank solution.

-

Precision (Repeatability & Intermediate Precision): Analyze multiple preparations of a homogeneous sample on the same day (repeatability) and on different days with different analysts or equipment (intermediate precision). Express results as Relative Standard Deviation (%RSD).

-

Detection Limit (DL) & Quantitation Limit (QL): Determine the lowest concentration of analyte that can be reliably detected and quantified.

-

Robustness: Intentionally vary method parameters (e.g., pH of mobile phase ±0.2, column temperature ±5°C) to demonstrate the method's reliability during normal use.

-

Aqueous Solubility Assessment

Expertise & Causality: Solubility is the cornerstone of oral drug absorption. For Biopharmaceutics Classification System (BCS) purposes, a drug is considered "highly soluble" if its highest therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[13][14] The "shake-flask" method is the gold-standard for determining equilibrium solubility because it allows the system to reach a true thermodynamic equilibrium between the dissolved and solid states.[15][16]

Protocol 3.1: Equilibrium Solubility Determination (Shake-Flask Method)

-

Objective: To determine the intrinsic solubility of Ammonium 5-(carbamoyl)isoxazol-3-olate in various aqueous media.

-

Materials:

-

Ammonium 5-(carbamoyl)isoxazol-3-olate powder.

-

Media: Purified water, 0.1 N HCl (pH ~1.2), pH 4.5 acetate buffer, and pH 6.8 phosphate buffer.

-

Temperature-controlled orbital shaker set to 37 ± 1 °C.

-

Centrifuge and/or 0.45 µm syringe filters (ensure low drug binding).

-

Validated HPLC-UV method (from Section 2.0).

-

-

Procedure:

-

Add an excess amount of the compound to vials containing a known volume (e.g., 5 mL) of each test medium. "Excess" is critical; there must be visible solid material remaining at the end of the experiment to ensure saturation.

-

Seal the vials and place them in the orbital shaker at a constant speed (e.g., 100 rpm) and temperature (37 °C) to simulate physiological conditions.

-

At predetermined time points (e.g., 24, 48, and 72 hours), withdraw an aliquot. The purpose of multiple time points is to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).

-

Immediately separate the undissolved solid from the solution by centrifugation or filtration. This step must be done quickly to prevent temperature changes from affecting solubility.

-

Dilute the clear supernatant as needed and quantify the concentration of the dissolved compound using the validated HPLC-UV method.

-

Perform each condition in triplicate to assess variability.[13]

-

Data Presentation: Solubility Profile

| Medium | pH | Temperature (°C) | Mean Solubility (mg/mL) | Std. Deviation |

| Purified Water | ~7.0* | 37 | (Experimental Data) | (Experimental Data) |

| 0.1 N HCl | 1.2 | 37 | (Experimental Data) | (Experimental Data) |

| Acetate Buffer | 4.5 | 37 | (Experimental Data) | (Experimental Data) |

| Phosphate Buffer | 6.8 | 37 | (Experimental Data) | (Experimental Data) |

| Actual pH of the saturated solution should be measured and reported. |

Stability Profiling and Forced Degradation

Expertise & Causality: Stability testing provides the evidence for how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[17][18] Forced degradation, or stress testing, is performed under more aggressive conditions to identify likely degradation products, establish degradation pathways, and confirm the stability-indicating nature of the analytical method.[6][19][20] This knowledge is crucial for developing stable formulations and defining appropriate storage conditions and shelf life.[5]

Protocol 4.1: Solid-State Stability Study (ICH Q1A(R2))

-

Objective: To evaluate the stability of the solid drug substance under accelerated and long-term storage conditions.

-

Procedure:

-

Place a sufficient quantity of the compound in vials that are representative of the proposed container closure system.

-

Store the samples in validated stability chambers under the conditions specified by ICH Q1A(R2).[21]

-

At specified time points (e.g., 0, 3, 6 months for accelerated; 0, 3, 6, 9, 12 months for long-term), withdraw samples.

-

Analyze the samples for appearance, assay (potency), and degradation products using the validated HPLC-UV method.

-

Data Presentation: Solid-State Stability Conditions

| Study Type | Storage Condition | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 Months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 Months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months |

Protocol 4.2: Solution-State Forced Degradation Study

-

Objective: To identify degradation pathways in solution under various stress conditions.

-

Procedure:

-

Prepare solutions of the compound (e.g., at 1 mg/mL) in various stress media.[12]

-

Expose the solutions to the conditions outlined below. Samples should be taken at various time points to target a 5-20% degradation level.

-

Analyze all stressed samples, along with an unstressed control, by the validated HPLC-UV method. Compare chromatograms to identify and quantify new peaks (degradants).

-

Data Presentation: Summary of Forced Degradation Results

| Stress Condition | Reagent / Condition | Time (hr) | % Assay Remaining | % Total Degradation | No. of Degradants |

| Control | None | 72 | (Data) | (Data) | (Data) |

| Acid Hydrolysis | 0.1 M HCl @ 60°C | 24 | (Data) | (Data) | (Data) |

| Base Hydrolysis | 0.1 M NaOH @ RT | 8 | (Data) | (Data) | (Data) |

| Oxidation | 3% H₂O₂ @ RT | 24 | (Data) | (Data) | (Data) |

| Thermal | 60°C in Water | 72 | (Data) | (Data) | (Data) |

| Photolytic | ICH Q1B Option 1 | N/A | (Data) | (Data) | (Data) |

Synthesis and Interpretation

The culmination of these studies provides a comprehensive physicochemical profile of Ammonium 5-(carbamoyl)isoxazol-3-olate.

-

Solubility Insights: The pH-solubility profile will reveal if the compound is acidic, basic, or neutral and will dictate which formulation strategies (e.g., salt formation, pH adjustment) might be effective for enhancing dissolution. This data is critical for predicting its behavior in the gastrointestinal tract.

-

Stability Insights: The forced degradation studies will reveal the compound's liabilities. For example, if significant degradation occurs under basic hydrolysis, formulations should be buffered to a neutral or acidic pH. If oxidation is a problem, the inclusion of antioxidants and packaging under an inert atmosphere (e.g., nitrogen) may be necessary. Solid-state stability data directly informs the recommended storage conditions (e.g., "Store at 25°C," "Protect from light") and helps establish the re-test period or shelf life for the API.

This foundational knowledge is not merely a regulatory requirement; it is the scientific bedrock upon which all subsequent, successful drug product development is built.

References

-

ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). [7]

-

Quality Guidelines. International Council for Harmonisation (ICH). [4]

-

ICH Q1A(R2) Stability testing of new drug substances and drug products. European Medicines Agency (EMA). [5]

-

Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). [6]

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [8]

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [9]

-

Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmaceutical and Phytopharmacological Research. [11]

-

Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. SlideShare. [17]

-

Q1A(R2) A deep dive in Stability Studies. YouTube. [18]

-

Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration (FDA). [21]

-

ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). [10]

-

Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [12]

-

Understanding Forced Degradation Studies: A Critical Step in Drug Development. Apicule. [19]

-

Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification. World Health Organization (WHO). [13]

-

Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. [20]

-

Technical Support Center: Enhancing the Bioavailability of Isoxazole-Carboxamide Derivatives. BenchChem. [22]

-

Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury. National Institutes of Health (NIH). [23]

-

Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification. World Health Organization (WHO). [14]

-

Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. [15]

-

Solubility measurements. Bio-protocol. [24]

-

AMMONIUM 5-(CARBAMOYL)ISOXAZOL-3-OLATE | 81965-22-2. ChemicalBook. [25]

-

CAS No : 81965-22-2 | Product Name : Ammonium 5-(Carbamoyl)isoxazol-3-olate. Pharmaffiliates. [26]

-

Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO Brasil. [16]

-

Isoxazole - Solubility of Things. Solubility of Things. [27]

-

AMMONIUM 5-(CARBAMOYL)ISOXAZOL-3-OLATE | 81965-22-2. ChemicalBook. [1]

-

81965-22-2(AMMONIUM 5-(CARBAMOYL)ISOXAZOL-3-OLATE) Product Description. ChemicalBook. [2]

-

(PDF) Theoretical-study-of-Isoxazoles-and-their-derivatives. ResearchGate. [28]

-

The synthetic and therapeutic expedition of isoxazole and its analogs. National Institutes of Health (NIH). [3]

Sources

- 1. AMMONIUM 5-(CARBAMOYL)ISOXAZOL-3-OLATE | 81965-22-2 [chemicalbook.com]

- 2. 81965-22-2 CAS MSDS (AMMONIUM 5-(CARBAMOYL)ISOXAZOL-3-OLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ICH Official web site : ICH [ich.org]

- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 8. fda.gov [fda.gov]

- 9. fda.gov [fda.gov]

- 10. database.ich.org [database.ich.org]

- 11. ajpsonline.com [ajpsonline.com]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 13. who.int [who.int]

- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 15. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 16. scielo.br [scielo.br]

- 17. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]

- 18. m.youtube.com [m.youtube.com]

- 19. apicule.com [apicule.com]

- 20. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 21. fda.gov [fda.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 24. bio-protocol.org [bio-protocol.org]

- 25. AMMONIUM 5-(CARBAMOYL)ISOXAZOL-3-OLATE | 81965-22-2 [amp.chemicalbook.com]

- 26. pharmaffiliates.com [pharmaffiliates.com]

- 27. solubilityofthings.com [solubilityofthings.com]

- 28. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Putative Mechanisms of Action of 5-Carbamoylisoxazol-3-olate Compounds

Abstract

The isoxazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active agents.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4] The specific mechanism of action is intricately linked to the nature and position of substituents on the isoxazole ring.[5] This guide focuses on 5-carbamoylisoxazol-3-olate compounds, a class for which the precise mechanism of action is not yet fully elucidated. The presence of the carbamoyl group, a known modulator of physicochemical properties and a key player in drug-receptor interactions, suggests several plausible biological targets.[6][7] This document will explore these potential mechanisms, providing a scientifically grounded framework for researchers and drug development professionals. We will delve into putative molecular targets, the signaling pathways they influence, and the detailed experimental protocols required to validate these hypotheses.

Introduction: The Isoxazole Scaffold and the Significance of the Carbamoyl Moiety

The five-membered aromatic heterocycle, isoxazole, with its adjacent nitrogen and oxygen atoms, confers advantageous physicochemical properties that can enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][8] This has led to the successful development of numerous FDA-approved drugs containing this core structure.[3][9] The versatility of the isoxazole ring allows for diverse substitutions, leading to a broad range of biological activities by targeting various biomolecules, including enzymes, receptors, and ion channels.[10]

The carbamoyl group (-CONH2) is a critical functional group in drug design.[6] It is a bioisostere of the carboxylic acid and amide functionalities and is adept at forming hydrogen bonds, a fundamental interaction in drug-receptor binding.[11] The incorporation of a carbamoyl moiety can influence a molecule's solubility, metabolic stability, and ability to cross cell membranes, thereby impacting its overall efficacy and safety profile.[6] In the context of a 5-carbamoylisoxazol-3-olate, this group is poised to play a significant role in defining the compound's interaction with its biological target.

Plausible Mechanisms of Action and Investigational Roadmaps

Given the diverse activities of isoxazole derivatives, several compelling mechanistic avenues warrant investigation for 5-carbamoylisoxazol-3-olate compounds. This section outlines three such possibilities, complete with the rationale and detailed experimental workflows for their validation.

Hypothesis 1: Inhibition of Protein Kinases

Rationale: A prominent mechanism of action for many heterocyclic compounds, including isoxazole derivatives, is the inhibition of protein kinases.[1] These enzymes are pivotal regulators of cellular processes, and their dysregulation is a hallmark of diseases like cancer. The carbamoyl group can act as a hydrogen bond donor, mimicking interactions often seen with the hinge region of kinase ATP-binding pockets.

Potential Signaling Pathway: Receptor Tyrosine Kinase (RTK) Cascade

Caption: Workflow for a tubulin polymerization assay.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol measures the effect of a compound on the polymerization of purified tubulin in real-time.

Materials:

-

Lyophilized tubulin (>99% pure)

-

GTP (Guanosine triphosphate) solution

-

Tubulin polymerization buffer (e.g., MES buffer with MgCl2 and EGTA)

-

Glycerol

-

5-Carbamoylisoxazol-3-olate compound stock solution (in DMSO)

-

Paclitaxel (polymerization promoter, positive control)

-

Nocodazole (polymerization inhibitor, positive control)

-

UV-transparent 96-well plates

-

Spectrophotometer with temperature control and kinetic reading capabilities

Procedure:

-

Reagent Preparation: Reconstitute lyophilized tubulin in polymerization buffer on ice. Prepare working solutions of GTP, compound, and controls.

-

Reaction Setup: In a pre-chilled 96-well plate on ice, add the polymerization buffer and the test compound or controls (DMSO, paclitaxel, nocodazole).

-

Addition of Tubulin: Add the cold tubulin solution to each well and mix gently.

-

Initiation and Measurement: Place the plate in a spectrophotometer pre-heated to 37°C. Immediately begin monitoring the absorbance at 340 nm every 30 seconds for 60-90 minutes. The increase in absorbance is due to light scattering by the forming microtubules.

-

Data Analysis: Plot the absorbance at 340 nm against time for each condition. Compare the polymerization curves of the compound-treated samples to the controls to determine if the compound inhibits or enhances tubulin polymerization.

Hypothesis 3: Inhibition of Carbonic Anhydrases

Rationale: Certain isoxazole derivatives have been identified as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes, including pH regulation and CO2 transport. [12]CA inhibitors are used as diuretics, anti-glaucoma agents, and are being explored as anticancer and anti-obesity drugs. The 5-carbamoylisoxazol-3-olate structure may chelate the zinc ion in the active site of CAs.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Esterase Activity)

This is a colorimetric assay that measures the esterase activity of carbonic anhydrase, which is inhibited by CA inhibitors.

Materials:

-

Purified human carbonic anhydrase (e.g., hCA II)

-

p-Nitrophenyl acetate (pNPA) as the substrate

-

Tris-SO4 buffer

-

5-Carbamoylisoxazol-3-olate compound stock solution (in DMSO)

-

Acetazolamide (known CA inhibitor, positive control)

-

96-well clear microplates

-

Spectrophotometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound and acetazolamide in DMSO, then dilute in buffer.

-

Reaction Setup: In a 96-well plate, add the buffer, CA enzyme solution, and the test compound or controls.

-

Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add the pNPA substrate to all wells to start the reaction. The enzyme will hydrolyze pNPA to p-nitrophenol, which is yellow.

-

Measurement: Immediately measure the absorbance at 400 nm at time zero and then kinetically over a period of 10-15 minutes at room temperature.

-

Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each well. Determine the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the compound concentration to calculate the IC50 value.

Data Presentation and Interpretation

All quantitative data from the aforementioned assays should be summarized in clear, well-structured tables for easy comparison of potencies (e.g., IC50 values) and selectivities across different targets or isoforms.

Table 1: Hypothetical Inhibitory Activities of a 5-Carbamoylisoxazol-3-olate Compound

| Target | Assay Type | IC50 (µM) |

| Protein Kinase X | In Vitro Kinase Assay | 0.5 |

| Protein Kinase Y | In Vitro Kinase Assay | > 50 |

| Tubulin Polymerization | In Vitro Polymerization Assay | 2.5 |

| Carbonic Anhydrase II | Esterase Inhibition Assay | 15.2 |

| Carbonic Anhydrase IX | Esterase Inhibition Assay | 1.8 |

Conclusion and Future Directions

This guide provides a foundational framework for elucidating the mechanism of action of 5-carbamoylisoxazol-3-olate compounds. The proposed hypotheses are grounded in the extensive literature on the pharmacological versatility of the isoxazole scaffold. [13][14]By systematically applying the detailed protocols herein, researchers can generate robust data to identify the primary molecular target(s) of this chemical series. Positive results in these primary assays should be followed by secondary validation in cell-based and in vivo models to confirm the physiological relevance of the findings and to further explore the therapeutic potential of this promising class of compounds.

References

-

Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry.

-

Structure–activity relationship of isoxazole derivatives. ResearchGate.

-

Structure-Activity Relationship (SAR) Studies of Isoxazoloindoles: A Technical Guide. BenchChem.

-

Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.

-

The Multifaceted Pharmacological Profile of Isoxazole-Containing Molecules: A Technical Guide. BenchChem.

-

A review of isoxazole biological activity and present synthetic techniques. World Journal of Pharmacy and Pharmaceutical Sciences.

-

Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry.

-

Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. RSC Medicinal Chemistry.

-

Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI.

-

Molecular Docking and ADMET Profiling of Novel Isoxazole-Based Compounds for Cancer Therapy. International Journal of Pharmaceutical Sciences Review and Research.

-

Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Bentham Science.

-

Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. Molecules.

-

Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin. Chemistry – A European Journal.

-

Isoxazole derivatives showing anticancer activity (39–47). ResearchGate.

-

Bioisosteres that influence metabolism. Hypha Discovery Blogs.

-

Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinski Glasnik.

-

The Role of Functional Groups in Drug–Receptor Interactions. ScienceDirect.

-

Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. BenchChem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. wpage.unina.it [wpage.unina.it]

- 8. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. drughunter.com [drughunter.com]

- 12. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of 3-Hydroxy-5-carbamoylisoxazole Ammonium Salt

Abstract

The isoxazole ring system, a cornerstone in medicinal chemistry, continues to yield novel therapeutic candidates due to its versatile reactivity and ability to engage in critical biological interactions.[1][2][3][4][5] This in-depth technical guide focuses on a specific, yet underexplored, derivative: 3-hydroxy-5-carbamoylisoxazole and its ammonium salt. While direct historical accounts of this particular molecule are not extensively documented, this guide provides a comprehensive overview of its likely discovery pathway, rooted in the rich history of isoxazole synthesis and its application in drug development. We will explore the fundamental synthetic strategies, propose detailed experimental protocols for its preparation, and discuss the scientific rationale behind key experimental choices. This document is intended to serve as an authoritative resource for researchers, scientists, and drug development professionals, providing both a historical context and a practical framework for the synthesis and study of this promising scaffold.

Introduction: The Isoxazole Moiety in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is considered a "privileged scaffold" in drug discovery. Its unique electronic properties and spatial arrangement allow for a diverse range of substitutions, leading to a wide spectrum of biological activities. Isoxazole-containing compounds have been successfully developed as anticancer, antimicrobial, anti-inflammatory, and analgesic agents.[1][2][3][4][5] The 3-hydroxyisoxazole subunit, in particular, is of significant interest due to its acidic nature, which allows for salt formation and modulation of physicochemical properties such as solubility and bioavailability. The carbamoyl group at the 5-position introduces a key hydrogen bonding motif, often crucial for target engagement. The combination of these functionalities in 3-hydroxy-5-carbamoylisoxazole suggests its potential as a valuable building block for novel therapeutic agents.

Historical Context: A Legacy of Isoxazole Synthesis

While a specific "discovery" of 3-hydroxy-5-carbamoylisoxazole is not prominently recorded, its conceptualization arises from decades of research into isoxazole chemistry. The synthesis of the isoxazole ring itself can be traced back to the late 19th century. Key historical developments that pave the way for the synthesis of our target molecule include:

-

The Claisen Condensation and Related Reactions: Early methods for forming the isoxazole ring often involved the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[6] This fundamental reaction laid the groundwork for accessing a wide variety of substituted isoxazoles.

-

1,3-Dipolar Cycloadditions: The development of [3+2] cycloaddition reactions between nitrile oxides and alkynes provided a powerful and regioselective method for isoxazole synthesis.[6] This approach offered greater control over the substitution pattern of the resulting heterocycle.

-

Focus on Functionalized Isoxazoles in Drug Discovery: As the field of medicinal chemistry matured, so did the interest in isoxazoles bearing specific functional groups that could mimic or interact with biological targets. This led to the exploration of synthetic routes to hydroxyisoxazoles, carboxamides, and other decorated scaffolds.[1][2][3][4][5]

The synthesis of 3-hydroxy-5-carbamoylisoxazole can be viewed as a logical progression of these foundational discoveries, combining established synthetic methodologies to create a molecule with desirable pharmacophoric features.

Proposed Synthesis of 3-Hydroxy-5-carbamoylisoxazole Ammonium Salt

Based on established principles of isoxazole synthesis, a plausible and efficient route to 3-hydroxy-5-carbamoylisoxazole ammonium salt is proposed. The overall synthetic strategy involves two key stages: the construction of the 3-hydroxy-5-carbamoylisoxazole core, followed by its conversion to the ammonium salt.

Synthesis of the 3-Hydroxy-5-carbamoylisoxazole Core

The most logical approach to the core structure involves the cyclization of a carefully chosen acyclic precursor. A retro-synthetic analysis suggests that a β-keto amide derivative would be an ideal starting point.

Caption: Retrosynthetic analysis of 3-hydroxy-5-carbamoylisoxazole.

A widely utilized and effective strategy for the synthesis of 3-hydroxyisoxazoles is the cyclization of β-keto esters with hydroxylamine.[7] To obtain the desired 5-carbamoyl substituent, a β-keto amide is the logical precursor.

Experimental Protocol: Synthesis of 3-Hydroxy-5-carbamoylisoxazole

-

Preparation of the β-Keto Amide Precursor:

-

To a solution of diethyl oxalate (1.0 eq) in anhydrous ethanol, add a solution of 2-amino-2-oxoacetamide (1.0 eq) in anhydrous ethanol dropwise at 0°C with stirring.

-

To this mixture, add a solution of sodium ethoxide (1.1 eq) in ethanol dropwise, maintaining the temperature at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

The resulting precipitate of the sodium salt of the β-keto amide is filtered, washed with cold ethanol, and dried under vacuum.

-

-

Cyclization with Hydroxylamine:

-

Dissolve the dried sodium salt of the β-keto amide (1.0 eq) in water.

-

Add a solution of hydroxylamine hydrochloride (1.2 eq) in water.

-

Adjust the pH of the solution to approximately 4-5 with a suitable acid (e.g., dilute HCl). The careful control of pH is crucial to favor the formation of the desired 3-hydroxyisoxazole isomer over the 5-isoxazolone.[7]

-

Heat the reaction mixture at 60-70°C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and acidify further to a pH of 1-2 to precipitate the product.

-

Filter the crude 3-hydroxy-5-carbamoylisoxazole, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford the pure product.

-

Formation of the Ammonium Salt

The acidic proton of the 3-hydroxy group on the isoxazole ring readily allows for the formation of salts with a variety of bases. The formation of the ammonium salt can be achieved by reacting the free acid with ammonia.

Experimental Protocol: Synthesis of 3-Hydroxy-5-carbamoylisoxazole Ammonium Salt

-

Salt Formation:

-

Suspend the purified 3-hydroxy-5-carbamoylisoxazole (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Bubble anhydrous ammonia gas through the suspension with stirring, or add a solution of ammonia in methanol, until the solid completely dissolves, indicating the formation of the ammonium salt.

-

The reaction is typically exothermic and should be performed with appropriate cooling.

-

The ammonium salt can be isolated by evaporation of the solvent under reduced pressure or by precipitation with a non-polar co-solvent (e.g., diethyl ether).

-

The resulting solid should be collected by filtration and dried under vacuum to yield the 3-hydroxy-5-carbamoylisoxazole ammonium salt.

-

Caption: Proposed synthetic workflow for 3-hydroxy-5-carbamoylisoxazole ammonium salt.

Characterization

Thorough characterization of the synthesized compounds is essential to confirm their identity and purity. The following analytical techniques are recommended:

| Technique | Expected Observations for 3-Hydroxy-5-carbamoylisoxazole | Expected Observations for Ammonium Salt |

| ¹H NMR | Signals corresponding to the isoxazole ring proton and the amide protons. The chemical shift of the hydroxyl proton may be broad and solvent-dependent. | Disappearance of the acidic hydroxyl proton signal. Appearance of a broad signal for the ammonium protons. |

| ¹³C NMR | Resonances for the carbonyl carbon of the amide, and the carbons of the isoxazole ring. | Shifts in the resonances of the isoxazole ring carbons upon deprotonation. |

| FT-IR | Characteristic absorptions for the O-H stretch of the hydroxyl group, N-H stretches of the amide, and C=O stretches of the amide and the isoxazole ring. | Broad N-H stretching bands for the ammonium ion. Shift in the C=O stretching frequency of the isoxazole ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of C₄H₄N₂O₃. | Observation of the molecular ion of the free acid (C₄H₄N₂O₃) and potentially the ammonium adduct. |

| Elemental Analysis | Experimental percentages of C, H, and N should be in close agreement with the calculated values for C₄H₄N₂O₃. | Experimental percentages of C, H, and N should be in close agreement with the calculated values for C₄H₇N₃O₃. |

Potential Applications and Future Directions

The 3-hydroxy-5-carbamoylisoxazole scaffold holds significant promise for applications in drug discovery. The acidic hydroxyl group can act as a zinc-binding group, making it a potential candidate for metalloenzyme inhibitors. The carbamoyl moiety provides a crucial hydrogen bonding site for interaction with protein targets.

Future research should focus on:

-

Biological Screening: Evaluating the synthesized compound and its derivatives against a panel of biological targets, including kinases, proteases, and other enzymes implicated in disease.

-

Analogue Synthesis: Exploring the structure-activity relationship (SAR) by synthesizing a library of derivatives with modifications at the isoxazole ring and the carbamoyl group.

-

Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of promising candidates to evaluate their drug-likeness.

Conclusion

While the specific history of 3-hydroxy-5-carbamoylisoxazole ammonium salt may not be explicitly detailed in the scientific literature, its conceptualization and synthesis are firmly grounded in the well-established principles of isoxazole chemistry. This guide has provided a comprehensive overview of the likely historical context of its development, a detailed and plausible synthetic route, and a framework for its characterization. The unique combination of a 3-hydroxyisoxazole core and a 5-carbamoyl substituent makes this molecule a highly attractive scaffold for future drug discovery efforts. The protocols and insights presented herein are intended to empower researchers to explore the full potential of this promising chemical entity.

References

-

ResearchGate. (2025). Synthesis and synthetic utility of 3-isoxazolols. [Link]

-

ResearchGate. (n.d.). Mechanism of formation of isoxazole‐5‐carboxamides 6. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of indole-3-isoxazole-5-carboxamide derivatives. Retrieved from [Link]

- Google Patents. (n.d.). CA1218660A - Process for preparing 3-hydroxy-5-methylisoxazole.

-

PMC. (n.d.). Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. Retrieved from [Link]

-

PMC. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Retrieved from [Link]

-

ResearchGate. (n.d.). General synthetic procedures for synthesis of quaternary ammonium salt derivatives I‐1–I‐46. Retrieved from [Link]

-

PMC. (n.d.). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. Retrieved from [Link]

-

PMC. (n.d.). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Retrieved from [Link]

-

PMC. (2025). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

-

ResearchGate. (2025). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Retrieved from [Link]

-

National Library of Medicine. (n.d.). Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives. Retrieved from [Link]

-

RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery. [Link]

-

MDPI. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. [Link]

-

Semantic Scholar. (2025). Advances in isoxazole chemistry and their role in drug discovery. [Link]

-

Wikipedia. (n.d.). Isoxazole. Retrieved from [Link]

-

ResearchGate. (2025). Advances in isoxazole chemistry and their role in drug discovery. [Link]

-

UniCA IRIS. (2021). Inhibitors of histone deacetylase 6 based on a novel 3-hydroxy-isoxazole zinc binding group. Retrieved from [Link]

-